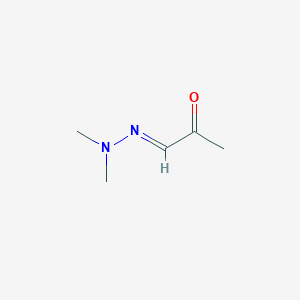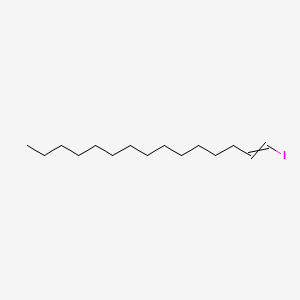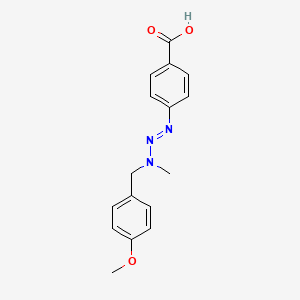
N-Benzylethylenediamine-N,N',N'-triacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzylethylenediamine-N,N’,N’-triacetic acid is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its ability to form stable complexes with metal ions, making it useful in a range of scientific and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylethylenediamine-N,N’,N’-triacetic acid typically involves the reaction of N-Benzylethylenediamine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine groups of N-Benzylethylenediamine attack the carbon atoms of chloroacetic acid, leading to the formation of the triacetic acid derivative.
Industrial Production Methods
In industrial settings, the production of N-Benzylethylenediamine-N,N’,N’-triacetic acid is carried out in large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through processes such as crystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzylethylenediamine-N,N’,N’-triacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of N-Benzylethylenediamine-N,N’,N’-triacetic acid, such as amine derivatives, oxides, and substituted compounds.
Scientific Research Applications
N-Benzylethylenediamine-N,N’,N’-triacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to form stable complexes with metal ions, which are useful in various analytical and synthetic processes.
Biology: The compound is used in biochemical assays to study metal ion interactions with biological molecules.
Industry: The compound is used in industrial processes such as water treatment, where it helps in the removal of metal ions from wastewater.
Mechanism of Action
The mechanism of action of N-Benzylethylenediamine-N,N’,N’-triacetic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its amine and carboxylate groups, which coordinate with the metal ions. This chelation process is crucial in various applications, such as metal ion removal, stabilization of metal ions in solution, and facilitation of metal ion transport in biological systems.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethylenediamine: Similar in structure but lacks the triacetic acid groups.
N,N-Dibenzylethylenediamine: Contains benzyl groups but differs in its chelating properties.
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with four acetic acid groups, offering stronger chelation compared to N-Benzylethylenediamine-N,N’,N’-triacetic acid.
Uniqueness
N-Benzylethylenediamine-N,N’,N’-triacetic acid is unique due to its specific structure that allows for selective chelation of metal ions. Its ability to form stable complexes with a variety of metal ions makes it a valuable compound in both scientific research and industrial applications.
Properties
CAS No. |
65311-06-0 |
|---|---|
Molecular Formula |
C15H20N2O6 |
Molecular Weight |
324.33 g/mol |
IUPAC Name |
2-[benzyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C15H20N2O6/c18-13(19)9-16(8-12-4-2-1-3-5-12)6-7-17(10-14(20)21)11-15(22)23/h1-5H,6-11H2,(H,18,19)(H,20,21)(H,22,23) |
InChI Key |
JUQMLGRFOBOBBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




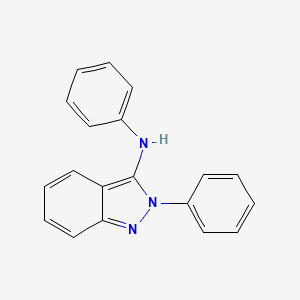

![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
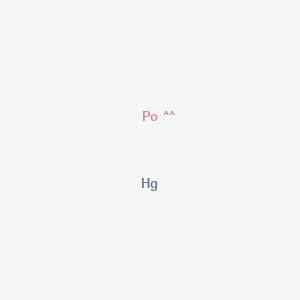
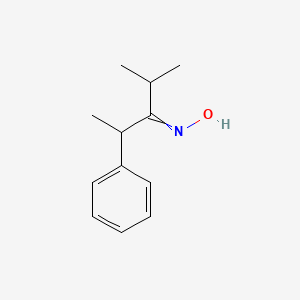
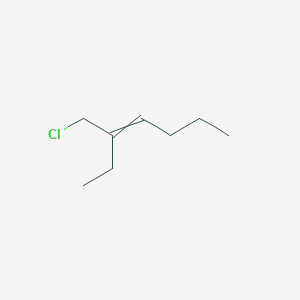

![6-{[2-(4-Bromophenyl)ethyl]amino}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14483133.png)
![Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy-](/img/structure/B14483137.png)
